molecular formula C15H15N5O B2907290 1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034234-85-8

1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2907290
CAS No.: 2034234-85-8
M. Wt: 281.319
InChI Key: FMOPOMHPVLWIRV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic small molecule based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure known for its versatile biological activities and significance in medicinal chemistry research . The pyrazolopyrimidine core acts as a bioisostere of the purine ring found in natural nucleotides, allowing these compounds to effectively interact with adenine-binding sites of various enzymes, particularly protein kinases . This makes such derivatives compelling tools for investigating cell signaling pathways and developing targeted therapies. While the specific biological data for this urea derivative requires further experimental characterization, compounds sharing this core structure have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of cancer, making it an attractive target for anticancer drug discovery . Researchers can utilize this compound to probe CDK2-related mechanisms in oncology. The pyrazolo[1,5-a]pyrimidine scaffold has also been identified in high-throughput screens as a hit against Mycobacterium tuberculosis (Mtb), showing potential as a lead structure for developing novel antitubercular agents . Furthermore, this chemotype is associated with a range of other pharmacological activities, including anxiolytic and sedative effects, highlighting its broad utility in hit-to-lead optimization campaigns . This product is intended for research applications only, such as in vitro assay development, target identification, and structure-activity relationship (SAR) studies. It is supplied for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-10-3-4-12(7-11(10)2)18-15(21)19-13-8-16-14-5-6-17-20(14)9-13/h3-9H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOPOMHPVLWIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the reaction of 3,4-dimethylaniline with pyrazolo[1,5-a]pyrimidine-6-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The pyrazolo[1,5-a]pyrimidine core is shared among many derivatives, but substituents and linker groups critically influence activity:

Compound Name Core Structure Substituents Biological Activity Key Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 3,4-Dimethylphenyl urea Kinase inhibition (hypothesized)
3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide Pyrazolo[1,5-a]pyrimidine Ethynylbenzamide DDR1 inhibition (IC₅₀ = 1.2 nM)
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Difluorophenyl pyrrolidinyl TRK kinase inhibition (patented for cancer)
1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea Pyrazolo[1,5-a]pyrimidine Propyl-linked urea Structural analog (no activity data)

Key Observations :

  • Urea vs.
  • Substituent Effects : The 3,4-dimethylphenyl group increases hydrophobicity relative to electron-withdrawing groups (e.g., chloro in ), which could enhance membrane permeability but reduce solubility .
Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are prominent kinase inhibitors. For example:

  • DDR1 Inhibitors: Ethynylbenzamide derivatives (e.g., from ) exhibit nanomolar potency (IC₅₀ = 1.2 nM) and oral bioavailability, attributed to the ethynyl group’s rigidity and π-π stacking .
  • TRK Inhibitors : Fluorophenyl-pyrrolidinyl derivatives () show efficacy in cancer models due to strong hydrophobic interactions with TRK kinases .
  • Target Compound : The urea group may mimic ATP’s adenine moiety, competing for kinase binding sites. However, the dimethylphenyl substituent’s bulkiness could limit binding to certain kinases compared to smaller groups .
Antimicrobial and Antifungal Activity
  • highlights pyrazole-pyrimidine hybrids with antimicrobial activity, where electron-withdrawing substituents (e.g., 4-chlorophenyl) enhance efficacy against Gram-positive bacteria .
  • reports antifungal activity for hydroxyphenyl-substituted pyrazolo[1,5-a]pyrimidines, suggesting that polar groups improve interactions with fungal enzymes .

Pharmacokinetic and Physicochemical Properties

Property Target Compound DDR1 Inhibitor () TRK Inhibitor ()
Molecular Weight ~337–350 (estimated) 428.5 ~450 (estimated)
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~4.0
Solubility Low (due to dimethylphenyl) Moderate (ethynyl polarity) Low (fluorophenyl hydrophobicity)
Bioavailability Unknown High (oral) Patented as bioavailable

Q & A

Q. What are the standard synthetic routes for 1-(3,4-dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, and how are reaction conditions optimized?

The synthesis typically involves coupling a pyrazolo[1,5-a]pyrimidine precursor with a substituted phenylurea derivative. Key steps include:

  • Amine-isocyanate coupling : Reacting 3,4-dimethylphenylamine with a pyrazolo[1,5-a]pyrimidin-6-yl isocyanate intermediate under anhydrous conditions (e.g., in DMF or THF).
  • Temperature control : Optimizing yields (60–80%) by maintaining temperatures between 0–25°C to prevent side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.1–8.3 ppm, urea carbonyl at δ 155–160 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ ~364.15 g/mol).
  • Elemental analysis : Confirms purity (>95%) by matching calculated vs. observed C, H, N percentages .

Q. How does the compound’s solubility and stability impact experimental design?

  • Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO or DMF as stock solvents.
  • Stability : Degrades under acidic/basic conditions (pH <4 or >10); store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can conflicting bioactivity data for pyrazolo[1,5-a]pyrimidine-urea derivatives be resolved?

Discrepancies in IC50_{50} values (e.g., kinase inhibition assays) may arise from:

  • Assay conditions : Variations in ATP concentrations or incubation times .
  • Structural analogs : Subtle differences in substituents (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) alter target binding .
  • Validation : Cross-test compounds in orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies improve the selectivity of this compound for kinase targets?

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., –CF3_3) to the pyrimidine ring to enhance hydrophobic interactions .
  • Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding poses and optimize substituent placement .

Q. How do reaction solvents and catalysts influence synthetic yields?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve urea coupling efficiency vs. non-polar solvents (toluene) .
  • Catalysts : KHSO4_4 (10 mol%) accelerates cyclization steps in pyrazolo[1,5-a]pyrimidine synthesis, reducing reaction times from 24h to 6h .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies for similar derivatives?

Variations (e.g., ±5°C) may result from:

  • Polymorphism : Different crystal packing forms (e.g., monoclinic vs. orthorhombic) .
  • Impurities : Residual solvents (e.g., DMF) lower observed melting points; recrystallize twice for consistency .

Q. How can conflicting cytotoxicity data in cell-based assays be addressed?

  • Cell line variability : Test in multiple lines (e.g., HeLa vs. HEK293) to rule out lineage-specific effects .
  • Metabolic interference : Use LC-MS to confirm compound stability in culture media over 48h .

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